PROTAC CDK9 degrader-4 PROTAC CDK9 degrader-4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16669572
InChI: InChI=1S/C43H56N10O5/c1-4-31(27-54)46-37-23-38(53-40(48-37)34(25-45-53)28(2)3)44-24-29-12-14-32(15-13-29)47-43(58)51-21-19-50(20-22-51)18-7-5-6-9-30-10-8-11-33-35(30)26-52(42(33)57)36-16-17-39(55)49-41(36)56/h8,10-15,23,25,28,31,36,44,54H,4-7,9,16-22,24,26-27H2,1-3H3,(H,46,48)(H,47,58)(H,49,55,56)/t31-,36?/m0/s1
SMILES:
Molecular Formula: C43H56N10O5
Molecular Weight: 793.0 g/mol

PROTAC CDK9 degrader-4

CAS No.:

Cat. No.: VC16669572

Molecular Formula: C43H56N10O5

Molecular Weight: 793.0 g/mol

* For research use only. Not for human or veterinary use.

PROTAC CDK9 degrader-4 -

Specification

Molecular Formula C43H56N10O5
Molecular Weight 793.0 g/mol
IUPAC Name 4-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-N-[4-[[[5-[[(2S)-1-hydroxybutan-2-yl]amino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C43H56N10O5/c1-4-31(27-54)46-37-23-38(53-40(48-37)34(25-45-53)28(2)3)44-24-29-12-14-32(15-13-29)47-43(58)51-21-19-50(20-22-51)18-7-5-6-9-30-10-8-11-33-35(30)26-52(42(33)57)36-16-17-39(55)49-41(36)56/h8,10-15,23,25,28,31,36,44,54H,4-7,9,16-22,24,26-27H2,1-3H3,(H,46,48)(H,47,58)(H,49,55,56)/t31-,36?/m0/s1
Standard InChI Key YAEBZMQWNHWNAG-BRKUKBBPSA-N
Isomeric SMILES CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C
Canonical SMILES CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C

Introduction

CDK9 in Oncogenesis and the Rationale for Targeted Degradation

Transcriptional Regulation by CDK9

CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates RNA polymerase II to enable transcriptional elongation of critical survival genes, including MYC and MCL-1 . Its constitutive activity in cancers sustains pro-survival signaling, making it a high-priority therapeutic target. Traditional ATP-competitive inhibitors transiently block kinase activity but face challenges due to compensatory feedback mechanisms and off-target effects on structurally similar CDKs .

Limitations of Inhibition vs. Advantages of Degradation

PROTAC CDK9 degrader-4 addresses these limitations by employing a heterobifunctional design: one moiety binds CDK9, while the other recruits an E3 ubiquitin ligase (e.g., cereblon), enabling polyubiquitination and proteasomal degradation . This approach achieves sustained suppression of CDK9-dependent transcription and demonstrates enhanced selectivity by exploiting surface lysine residues unique to CDK9 . Degradation also circumvents non-catalytic scaffolding functions of CDK9 that contribute to oncogenesis .

Mechanistic Insights into PROTAC CDK9 Degrader-4

Ternary Complex Formation and Ubiquitination

The compound’s efficacy hinges on forming a stable CDK9-PROTAC-E3 ligase ternary complex. Structural optimization ensures proper spatial orientation between the CDK9-binding warhead (e.g., derived from BAY-1143572 ) and the cereblon-binding ligand (e.g., thalidomide analog ). This facilitates proximity-driven ubiquitination at lysine residues on CDK9’s surface, which are less conserved across CDK family members .

Kinetics and Selectivity Profile

In acute myeloid leukemia (AML) cells, PROTAC CDK9 degrader-4 achieves >90% CDK9 degradation within 4 hours at 10 nM concentrations . Selectivity analyses reveal no degradation of CDK1, CDK2, CDK4, or CDK6 at concentrations up to 1 µM . This specificity arises from the strategic placement of the E3 ligase recruitment module, which aligns ubiquitination machinery exclusively with CDK9’s solvent-accessible lysines .

Table 1: Degradation Kinetics in Hematologic Malignancies

Cell LineDegradation Efficiency (%)Time to Maximum Effect (h)
MOLT-4 (AML)98 ± 24
OCI-AML2 (AML)95 ± 36
SU-DHL-4 (DLBCL)92 ± 48

Chemical Design and Synthesis

Warhead Optimization

The CDK9-binding moiety originates from selective inhibitors like BAY-1143572, modified to include a polyethylene glycol (PEG) linker at the para position of the phenyl ring—a region tolerant to substitution without losing binding affinity . Structure-activity relationship (SAR) studies show that linker length critically influences ternary complex stability, with C8-PEG providing optimal degradation efficiency .

E3 Ligase Recruitment and Linker Chemistry

Cereblon recruitment employs a thalidomide derivative known to bind the CRBN-CRL4A complex with high affinity . Conjugation via amide bond formation ensures stability in physiological conditions. The final PROTAC structure balances hydrophobicity and molecular weight (MW ≈ 900 Da) to maintain cell permeability, achieving a cLogP of 2.3 .

Table 2: Key Physicochemical Properties

ParameterValue
Molecular Weight897.2 Da
cLogP2.3
Topological Polar Surface Area145 Ų
Solubility (PBS, pH 7.4)12 µM

Preclinical Efficacy Across Tumor Models

Hematologic Malignancies

In AML xenografts, PROTAC CDK9 degrader-4 (1 mg/kg, QD) reduced tumor volume by 78% over 21 days, outperforming the parental inhibitor BAY-1143572 (42% reduction) . Mechanistically, degradation correlated with MYC downregulation (IC50 = 5 nM) and PARP cleavage, indicating apoptosis induction .

Solid Tumors

In colorectal carcinoma (HCT116), the compound decreased MCL-1 levels by 65% at 20 µM, synergizing with BCL-xL inhibitors to enhance cell death . Non-small cell lung cancer (NSCLC) models showed 60% tumor growth inhibition when combined with osimertinib, overcoming EGFR inhibitor resistance .

Table 3: Antiproliferative Activity (IC50 Values)

Tumor TypeCell LineIC50 (nM)
AMLMV4-113.2
DLBCLSU-DHL-45.1
ColorectalHCT11610.4
BreastMDA-MB-23115.2

Comparative Analysis with CDK9-Targeted Agents

vs. ATP-Competitive Inhibitors

While inhibitors like NVP-2 (IC50 = 0.5 nM) exhibit potent kinase inhibition, they fail to reduce total CDK9 levels, allowing rapid transcriptional recovery post-treatment . PROTAC CDK9 degrader-4 achieves sustained MYC suppression (>72 hours post-dosing) due to irreversible target removal .

vs. Other PROTAC Degraders

Compared to pan-CDK degraders, PROTAC CDK9 degrader-4 shows superior specificity. For example, PROTAC X (CDK2/9 degrader) reduces CDK9 by 40% but also degrades CDK2 (75%), increasing hematologic toxicity .

Table 4: Selectivity Profile Across CDKs

CompoundCDK9 Degradation (%)Off-Target Degradation
PROTAC CDK9 Degrader-498None detected
PROTAC X40CDK2 (75%)
KI-CDK9d-3295CDK7 (15%)

Pharmacokinetics and In Vivo Efficacy

ADME Properties

Rodent studies show favorable bioavailability (F = 45%) and a half-life of 6.2 hours, enabling once-daily dosing . Cerebrospinal fluid penetration reaches 12% of plasma levels, suggesting potential for CNS lymphoma applications .

Toxicology

Repeat-dose toxicity studies (28 days) in rats identified a maximum tolerated dose (MTD) of 5 mg/kg, with reversible thrombocytopenia as the dose-limiting toxicity . No cerebellar toxicity—a concern with cereblon-based agents—was observed at therapeutic doses .

Therapeutic Applications and Clinical Outlook

Combination Strategies

Preclinical data support synergies with:

  • BCL-2/BCL-xL inhibitors (venetoclax) via MCL-1 suppression

  • BET inhibitors (OTX015) through dual transcriptional shutdown

  • Immune checkpoint blockers by enhancing tumor antigen presentation

Challenges and Future Directions

Resistance Mechanisms

Emerging resistance in vitro involves upregulation of alternative E3 ligases (e.g., MDM2) that compete for PROTAC binding . Next-generation analogs incorporating VHL ligands are under exploration to enable sequential degradation strategies.

Biomarker Development

Ongoing efforts aim to validate phosphorylated RNA polymerase II (pSer2-RPB1) as a pharmacodynamic marker and MYC/MCL-1 expression as predictive biomarkers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator